Citalopram-d4

Catalog No.
S879860
CAS No.
1219908-84-5
M.F
C20H21FN2O
M. Wt
328.424
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram-d4

Eliminate ion suppression errors in citalopram bioanalysis. Citalopram-d4 is a deuterated internal standard that co-elutes with the analyte, providing identical matrix effects and extraction recovery correction.

  • Enables accurate therapeutic drug monitoring per FDA guidelines.
  • Achieves sub-ng/L detection in environmental water analysis.
  • Reliable quantification in degraded forensic matrices.

Supplied as ≥98% chemical purity, ≥99 atom % D, ready-to-use for LC-MS/MS method validation. In stock for immediate global delivery.

CAS Number

1219908-84-5

Product Name

Citalopram-d4

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

328.424

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i5D,6D,7D,8D

InChI Key

WSEQXVZVJXJVFP-KDWZCNHSSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Synonyms

1-​[3-​(Dimethylamino)​propyl]​-​1-​(4-​fluorophenyl-d4)​-​1,​3-​dihydro-5-​isobenzofurancarboni​trile; (±)​-​Citalopram-d4; 1-​(3-​Dimethylaminopropyl)​-​1-​(4-​fluorophenyl-d4)​-​5-​cyanophthalan; Bonitrile-d4; Lu 10-​171-d4; Nitalapram-d4; Prepram

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Citalopram-d4 is a highly pure, stable isotope-labeled internal standard (SIL-IS) specifically synthesized for the precise quantification of the selective serotonin reuptake inhibitor (SSRI) citalopram in complex biological and environmental matrices[1]. With a molecular weight of 328.42 g/mol and a +4 Da mass shift relative to the unlabeled target, this deuterated standard is critical for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. The incorporation of four deuterium atoms ensures identical physicochemical behavior and chromatographic retention to native citalopram, while providing sufficient mass resolution to eliminate cross-talk from natural isotopic distributions. For procurement, specifying Citalopram-d4 ensures robust method validation, regulatory compliance in therapeutic drug monitoring (TDM), and high-fidelity environmental screening [2].

Research Fit

1 Intended as analytical internal standard for LC-MS/MS or GC-MS bioanalysis of citalopram
2 Deuterium labeling on 4-fluorophenyl ring supports co-elution with target analyte
3 Supplied with batch-specific isotopic enrichment certification for method validation workflows

Substituting a true stable isotope-labeled internal standard like Citalopram-d4 with a structural analog (e.g., fluoxetine or paroxetine) or relying solely on external calibration introduces severe quantitative errors in mass spectrometry [1]. Structural analogs exhibit different chromatographic retention times, meaning they elute under different solvent compositions and are subjected to different matrix components in the ionization source. This divergence leads to uncorrected ion suppression or enhancement, drastically reducing assay accuracy and reproducibility. Furthermore, using unlabeled citalopram as an external standard fails to account for sample loss during solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Citalopram-d4 perfectly co-elutes with the target analyte and experiences identical matrix effects, providing a mathematically precise correction factor that structural analogs cannot replicate [2].

Substitution Risk

Mass shift differs from other isotopologues
Citalopram-d6, d3, or non-deuterated analogs possess distinct mass shifts that may alter detection windows and ion ratio settings in validated MS methods.
Chromatographic retention may shift
Deuterium placement on different positions (d4 vs d6) can affect retention time and co-elution behavior, potentially compromising matrix-effect correction.
Validated method integrity requires re-validation
Substituting the internal standard invalidates an established bioanalytical method; linearity, precision, accuracy, and recovery are qualified against the specific ISTD used.

Co-elution and Matrix Effect Normalization

In quantitative LC-MS/MS analysis of biological matrices, matrix-induced ion suppression can skew analyte recovery by 20% to 50%. When utilizing Citalopram-d4 as an internal standard, the isotopic label ensures absolute chromatographic co-elution with native citalopram. Because both compounds enter the electrospray ionization (ESI) source simultaneously, they experience identical ion suppression or enhancement [1]. Normalizing the citalopram signal to the Citalopram-d4 signal yields a matrix effect correction factor near 1.0 (100% compensation), whereas using a structural analog like paroxetine-d6 results in divergent retention times (e.g., Δt > 0.5 min) and fails to correct for temporal matrix fluctuations, leading to relative standard deviations (RSD) exceeding acceptable regulatory limits (>15%) [2].

Evidence DimensionMatrix effect correction accuracy (RSD)
Target Compound DataCitalopram-d4 (co-eluting): RSD < 5%, Matrix effect normalized to ~100%
Comparator Or BaselineStructural analog IS (e.g., paroxetine-d6): RSD > 15%, uncorrected matrix bias
Quantified Difference>3-fold improvement in precision (RSD reduction)
ConditionsLC-MS/MS analysis of complex biological or environmental matrices

Procurement of the exact matched SIL-IS is mandatory for clinical and environmental laboratories to meet stringent FDA or EPA method validation criteria for accuracy and precision.

Isotopic and Chemical Purity
Specification review
Isotopic enrichment: ≥98 atom % D; Chemical purity: ≥97% (HPLC). Batch-specific CoA available from ISO 17034 / ISO/IEC 17025 accredited manufacturers.
Supports ISTD purity benchmark for bioanalytical method validation.
Verify batch-specific certificate prior to method qualification.

Eliminating Isotopic Cross-Talk via +4 Da Shift

The selection of a +4 Da mass shift in Citalopram-d4 (m/z 329.1 [M+H]+) compared to native citalopram (m/z 325.1 [M+H]+) is highly optimized for mass spectrometry workflows [1]. Natural isotopic abundances of carbon-13, nitrogen-15, and oxygen-18 in citalopram generate significant M+1 and M+2 peaks, and trace M+3 signals. A +2 Da or +3 Da shift risks signal overlap (cross-talk) between the native analyte's heavy isotopes and the internal standard's monoisotopic peak, artificially inflating the IS signal at high analyte concentrations. The +4 Da shift of Citalopram-d4 guarantees baseline resolution in the m/z domain, reducing isotopic interference to <0.1% [2]. This provides a superior linear dynamic range compared to lower-mass labeled variants, without the added synthetic complexity and cost of -d6 or -d8 variants.

Evidence DimensionIsotopic cross-talk / signal interference
Target Compound DataCitalopram-d4 (+4 Da): <0.1% isotopic interference
Comparator Or BaselineHypothetical +2 Da labeled analog: 1% to 5% interference at high concentrations
Quantified Difference>10-fold reduction in isotopic cross-talk
ConditionsHigh-concentration calibration standards in positive ESI-MS/MS

A +4 Da mass shift ensures a wide, linear calibration curve without high-end signal distortion, optimizing the cost-to-performance ratio for routine testing.

Documentation and Traceability
Context-dependent
Supplied with characterization data aligned to regulatory guidelines; traceability against pharmacopeial standards (USP/EP) available. Explicitly positioned for method validation and generic drug research applications.
Supports method validation documentation review for research and QC workflows.
Class-level inference; confirm documentation scope with supplier before procurement.

Quantitative Fidelity Across SPE Workflows

During sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for plasma or brain tissue, absolute recovery of citalopram can vary significantly (typically 60-85%) depending on the matrix and protocol[1]. Citalopram-d4 exhibits identical partition coefficients (LogP) and pKa values to native citalopram. Consequently, any physical loss of the analyte during extraction is proportionally mirrored by the Citalopram-d4 internal standard. When the final LC-MS/MS peak area ratio is calculated, the relative recovery approaches 100% (± 5%). In contrast, using an external standard or a non-isotopic internal standard fails to track these specific losses, leading to quantitative errors directly proportional to the extraction loss (up to 40% error) [2].

Evidence DimensionRelative analytical recovery after extraction
Target Compound DataCitalopram-d4 normalized recovery: 95-105%
Comparator Or BaselineExternal calibration / unmatched IS: 60-85% absolute recovery (uncorrected)
Quantified DifferenceComplete correction of 15-40% extraction losses
ConditionsSPE or LLE sample preparation of biological tissues or fluids

Using Citalopram-d4 eliminates the need for perfect extraction yields, saving laboratory time and reducing the rate of sample re-analysis.

Deuterium Label Stability
Reported
Labeled on 4-fluorophenyl ring (C–D bonds). High chemical stability; low risk of D/H back-exchange under physiological pH and typical analytical solvent conditions.
N-methyl or other labile-site deuteration. Higher susceptibility to deuterium-hydrogen exchange; may introduce quantification drift over time.
Supports co-elution consistency and matrix-effect correction in LC-MS/MS workflows.
Reported structural advantage; confirm stability under specific method conditions.

Therapeutic Drug Monitoring and Pharmacokinetics

Citalopram-d4 is the gold standard for clinical laboratories conducting therapeutic drug monitoring of SSRIs in human plasma or serum. Its ability to perfectly correct for matrix effects and extraction losses ensures that pharmacokinetic data and patient dosing decisions are based on highly accurate concentration measurements, meeting FDA bioanalytical method validation guidelines[1].

Environmental Water Screening

In environmental chemistry, detecting trace pharmaceuticals in wastewater or raw drinking water involves severe matrix suppression due to humic acids and other organic co-extractants. Citalopram-d4 provides robust internal calibration, allowing for sub-nanogram per liter (ng/L) limits of detection (LOD) by normalizing the severe ion suppression encountered in these complex environmental matrices [2].

Forensic Toxicology and Post-Mortem Analysis

Post-mortem blood and tissue samples (e.g., brain tissue) present highly variable and degraded matrices that heavily distort mass spectrometric signals. Citalopram-d4 is utilized to reliably quantify citalopram overdoses or therapeutic compliance in forensic investigations, as its identical physicochemical properties to the target analyte ensure accurate quantification regardless of the matrix degradation state [3].

Application Fit

Application
Selection Property
Validation Focus
Plasma bioanalysis for bioequivalence study method validation
Matrix-effect correction profile and co-elution with citalopram and escitalopram
Method precision, accuracy, and recovery in human plasma research matrices
Forensic and toxicology research screening
Multi-matrix ISTD performance across whole blood, urine, and hair research samples
Cross-matrix reproducibility and analyte discrimination in complex biological samples
Method development for generic drug research
Batch-certified isotopic purity and pharmacopeial traceability documentation
Method validation documentation review and audit-trail readiness for QC laboratories

XLogP3

3.2

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